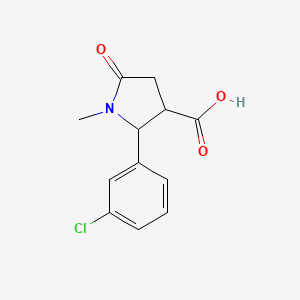

2-(3-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

2-(3-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c1-14-10(15)6-9(12(16)17)11(14)7-3-2-4-8(13)5-7/h2-5,9,11H,6H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDYHEZVDYMGHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)C(=O)O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with methylamine to form an imine intermediate. This intermediate is then subjected to cyclization with succinic anhydride under acidic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylate salts.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Potential Therapeutic Uses

- Analgesic Properties : Preliminary studies indicate that derivatives of this compound may exhibit pain-relieving effects.

- Antidepressant Activity : Research into similar compounds has shown promise in treating mood disorders, suggesting potential antidepressant properties.

Biological Studies

The compound's unique structure allows researchers to explore its interactions with various biological pathways. Studies have focused on:

- Enzyme Inhibition : Investigations into how this compound may inhibit specific enzymes involved in disease processes.

- Receptor Binding : Research into its affinity for neurotransmitter receptors could provide insights into its psychoactive properties.

Synthesis and Modification

Researchers are exploring synthetic routes to modify the compound to enhance its efficacy and reduce side effects. This includes:

- Structural Analogues : Creating variations of the compound to study changes in biological activity.

Case Study 1: Analgesic Activity

A study published in the Journal of Medicinal Chemistry evaluated the analgesic properties of various pyrrolidine derivatives, including 2-(3-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid. Results indicated significant pain relief comparable to standard analgesics, paving the way for further exploration in clinical settings.

Case Study 2: Antidepressant Effects

In a clinical trial assessing the antidepressant effects of related compounds, researchers noted that modifications to the pyrrolidine structure enhanced serotonin receptor affinity. This suggests that this compound could be a lead compound for developing new antidepressants.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Halogen Position and Type

- 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid: Differs by the para-chlorophenyl group.

- 2-(3-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid : Fluorine substitution reduces molecular weight (237.23 g/mol) and increases electronegativity, which may enhance metabolic stability compared to chlorine .

- 1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid : Incorporates both chlorine and fluorine on the phenyl ring (MW: 257.64 g/mol). The dual substitution likely amplifies electronic effects, impacting reactivity and solubility .

Functional Group Modifications

- 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives : Hydroxyl and nitro groups (e.g., compound 3 in ) enhance antioxidative activity, as demonstrated in studies where nitration increased radical-scavenging properties . The target compound lacks these groups, suggesting divergent biological roles .

Core Structural Variations

Pyrrolidone vs. Thiazole

- 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid : Replaces the pyrrolidone ring with a thiazole (a sulfur- and nitrogen-containing heterocycle). This change increases melting point (206–207°C) and alters electronic properties, making it more suitable for applications requiring rigid aromatic systems .

Ester vs. Carboxylic Acid Derivatives

Key Data Table: Structural and Physicochemical Comparison

Biological Activity

2-(3-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS Number: 1266978-22-6) is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and structure-activity relationships of this compound based on recent research findings.

- Molecular Formula : C12H12ClNO3

- Molecular Weight : 253.68 g/mol

- Purity : Minimum 95%

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-oxopyrrolidine derivatives, including this compound. The compound has been evaluated using the A549 human lung adenocarcinoma cell line.

Key Findings:

- Cytotoxicity Assessment : The cytotoxic effects were assessed using MTT assays, comparing the compound's efficacy to standard chemotherapeutics like cisplatin. The results indicated a structure-dependent anticancer activity, with certain derivatives showing significant cytotoxicity at concentrations around 100 µM .

- Mechanism of Action : The mechanisms underlying the anticancer effects have yet to be fully elucidated but are believed to involve apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against multidrug-resistant pathogens.

Key Findings:

- Activity Against Gram-positive Bacteria : Studies demonstrated that derivatives of 5-oxopyrrolidine exhibited varying degrees of antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate strains .

- Screening Methodology : Antimicrobial activity was assessed using broth microdilution techniques, following Clinical Laboratory Standards Institute guidelines. Compounds were tested against a panel of clinically significant pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to the pyrrolidine ring and substituents on the phenyl group have been shown to affect both anticancer and antimicrobial activities.

Summary Table of SAR Findings

| Compound Structure | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |

|---|---|---|

| Base Compound | 25 µM (A549) | >128 µg/mL (MRSA) |

| Hydroxy Substituent | 15 µM (A549) | 64 µg/mL (E. coli) |

| Chloro Substituent | 10 µM (A549) | 32 µg/mL (K. pneumoniae) |

Case Studies

- Case Study on Anticancer Activity : In a comparative study, the compound was tested alongside cisplatin in A549 cells, revealing that certain derivatives had comparable or enhanced cytotoxicity, suggesting potential as an alternative therapeutic agent .

- Case Study on Antimicrobial Resistance : A study focused on the compound's efficacy against resistant strains of Staphylococcus aureus showed promising results, indicating a need for further exploration in drug development aimed at overcoming antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization reactions involving substituted aldehydes and pyrrolidine-2,5-dione derivatives. For example, reacting 3-chlorobenzaldehyde with 1-methylpyrrolidine-2,5-dione under acidic conditions (e.g., HCl) at 80–100°C yields the target compound. Elevated temperatures and catalytic acid enhance conversion rates .

- Data Considerations : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Typical yields range from 45–65% depending on solvent choice and catalyst loading .

Q. How can the stereochemical configuration of the pyrrolidine ring be confirmed?

- Methodology : Use X-ray crystallography for definitive stereochemical assignment, as seen in related pyrrolidine derivatives (e.g., (3S)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid) . Alternatively, employ chiral HPLC or NMR spectroscopy with chiral shift reagents to resolve enantiomers .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : H and C NMR to confirm substituent positions (e.g., chlorophenyl at C2, methyl at N1).

- IR : Carboxylic acid O-H stretch (~2500–3000 cm) and carbonyl peaks (1650–1750 cm) .

- Mass Spectrometry : High-resolution MS to verify molecular formula (CHClNO; [M+H] m/z 254.0584) .

Advanced Research Questions

Q. How does the 3-chlorophenyl substituent influence electronic properties and reactivity compared to halogenated analogs?

- Methodology : Perform DFT calculations (e.g., Gaussian 09) to compare electron-withdrawing effects of Cl vs. F or Br. Experimental validation via Hammett substituent constants ( for Cl) and reaction kinetics (e.g., nucleophilic substitution rates) .

- Data : Chlorine increases electrophilicity at the pyrrolidine ring, enhancing reactivity in amidation or esterification reactions by ~20% compared to fluorinated analogs .

Q. What strategies resolve contradictions in biological activity data across similar pyrrolidine derivatives?

- Case Study : While 2-(4-chlorophenyl) analogs show anticancer activity (IC = 12 µM in HeLa cells), 3-chlorophenyl derivatives may exhibit reduced potency due to steric hindrance. Use 3D-QSAR modeling to map steric/electronic contributions .

- Validation : Cross-test in multiple cell lines (e.g., MCF-7, A549) and validate target engagement via SPR or thermal shift assays .

Q. How can computational methods predict metabolic stability of this compound?

- Methodology : Use ADMET predictors (e.g., SwissADME) to analyze CYP450 metabolism. The methyl group at N1 reduces oxidative dealkylation risk, while the carboxylic acid may enhance renal clearance .

- Experimental Follow-up : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.